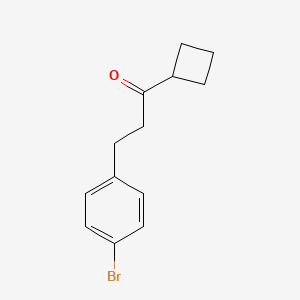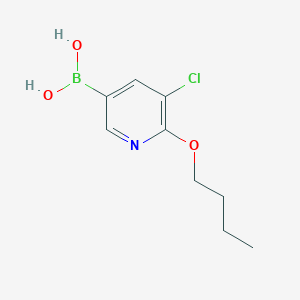
(6-Butoxy-5-chloropyridin-3-yl)boronsäure
Übersicht
Beschreibung
“(6-Butoxy-5-chloropyridin-3-yl)boronic acid” is a boronic acid derivative with the chemical formula C9H13BClNO3 . It is a white to pale-yellow powder that is sparingly soluble in water and organic solvents. This compound belongs to the class of boronic acid derivatives and is widely used as a building block for the synthesis of various biologically active compounds.
Synthesis Analysis
This compound is synthesized by reacting 5-chloro-3-pyridylboronic acid with n-butyl alcohol in the presence of a catalytic amount of sulfuric acid. The reaction is carried out under reflux conditions for several hours to yield "(6-Butoxy-5-chloropyridin-3-yl)boronic acid".Molecular Structure Analysis
The molecular weight of this compound is 229.47 g/mol . The InChI Key is SNLDPMRPXWIYLD-UHFFFAOYSA-N . The molecular formula is C9H13BClNO3 .Chemical Reactions Analysis
Boronic acid derivatives like “(6-Butoxy-5-chloropyridin-3-yl)boronic acid” are highly valuable building blocks in organic synthesis . They are often used in Suzuki-Miyaura coupling reactions . Protodeboronation of boronic esters is also a significant transformation .Physical and Chemical Properties Analysis
“(6-Butoxy-5-chloropyridin-3-yl)boronic acid” has a molecular weight of 229.47 g/mol, and its melting point is reported to be in the range of 110-115°C. It has a low solubility in water and organic solvents, including ethanol, methanol, and acetone. This compound is stable in neutral and acidic media but hydrolyzes in alkaline conditions.Wissenschaftliche Forschungsanwendungen
Katalyse
Boronsäuren, einschließlich (6-Butoxy-5-chloropyridin-3-yl)boronsäure, sind bekanntermaßen wirksame Katalysatoren . Sie können eine Reihe von chemischen Transformationen erleichtern, darunter die regioselektive Funktionalisierung von Diolen, Kohlenhydraten und Epoxidringöffnungsreaktionen. Ihre Lewis-Acidität macht sie für diese katalytischen Prozesse geeignet, was zu hoher Selektivität und Ausbeute führt.
Medizinische Chemie
In der medizinischen Chemie kann This compound zur Synthese bioaktiver Moleküle verwendet werden . Ihre Fähigkeit, stabile kovalente Bindungen mit Biomolekülen zu bilden, kann bei der Entwicklung neuer Medikamente genutzt werden, insbesondere bei der Entwicklung von Enzyminhibitoren, die eine präzise Wechselwirkung mit biologischen Zielen erfordern.
Polymermaterialien
Die Organoborverbindungen, wie z. B. This compound, spielen eine bedeutende Rolle bei der Synthese von Polymermaterialien . Sie können verwendet werden, um Bor in Polymere einzubringen, was einzigartige Eigenschaften wie Flammschutz, thermische Stabilität und elektrische Leitfähigkeit verleihen kann.
Optoelektronische Materialien
Im Bereich der Optoelektronik trägt This compound zur Entwicklung von Materialien mit wünschenswerten elektronischen Eigenschaften bei . Boronsäuren können in organische Leuchtdioden (OLEDs) und andere elektronische Geräte integriert werden, um deren Leistung und Effizienz zu verbessern.
Bildgebung und Biologie
Boronsäuren werden auch in der Bildgebung und Biologie eingesetzt, da sie die Fähigkeit haben, an verschiedene biologische Substrate zu binden This compound kann zur Herstellung von Bildgebungsmitteln verwendet werden, wie z. B. Positronen-Emissions-Tomographie (PET)-Radioliganden, die in der Rezeptorbildgebung anwendbar sind .
Safety and Hazards
Wirkmechanismus
- In the case of boronic acids used in Suzuki–Miyaura cross-coupling reactions, they participate in transmetalation reactions with palladium catalysts. This involves the transfer of a nucleophilic organic group from boron to palladium, leading to the formation of new carbon–carbon bonds .
Mode of Action
Pharmacokinetics (ADME Properties)
- The butoxy group (-O-C4H9) at position 6 influences the compound’s overall electronic properties. It may affect its solubility and absorption. Limited information is available regarding distribution. The compound may undergo biotransformation in vivo, but specific metabolic pathways are unknown. Excretion pathways remain uncharacterized.
Eigenschaften
IUPAC Name |
(6-butoxy-5-chloropyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BClNO3/c1-2-3-4-15-9-8(11)5-7(6-12-9)10(13)14/h5-6,13-14H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNLDPMRPXWIYLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(N=C1)OCCCC)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20675118 | |
| Record name | (6-Butoxy-5-chloropyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20675118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1150114-71-8 | |
| Record name | (6-Butoxy-5-chloropyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20675118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Bromo-4'-methyl-[2,3']bipyridinyl](/img/structure/B1522658.png)
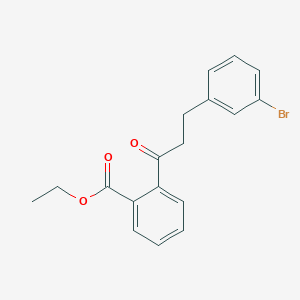


![5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1522665.png)
![3-Bromo-7-methylpyrazolo[1,5-A]pyrimidine](/img/structure/B1522666.png)
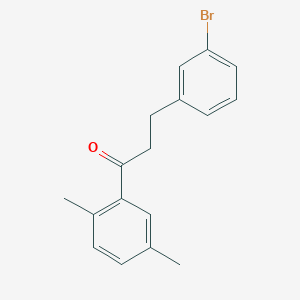
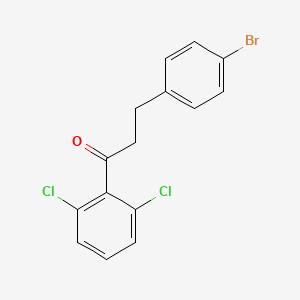



![4-({[(4-Hydroxy-3,5-dimethylphenyl)methyl]amino}methyl)-2,6-dimethylphenol](/img/structure/B1522675.png)
